molecular formula C17H16ClN5O2 B11269414 5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B11269414
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: NFTSVPIDLOJFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with the following structural formula:

C16H15ClN4OS\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{OS} C16​H15​ClN4​OS

It contains a triazole ring, a chlorophenyl group, and a methoxybenzyl moiety. Let’s explore its properties and applications.

Vorbereitungsmethoden

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. Here’s a simplified synthetic route:

    Azide Formation: Start with an appropriate amine (e.g., 3-chloroaniline) and react it with sodium azide to form the azide intermediate.

    Alkyne Formation: Prepare the alkyne (e.g., 2-methoxybenzyl bromide) through suitable synthetic methods.

    Click Reaction: Combine the azide and alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding amine.

Common Reagents and Conditions:

    Azide Formation: Sodium azide, solvent (e.g., DMF or DMSO).

    Alkyne Formation: Alkynes (e.g., terminal alkynes), base (e.g., NaOH or KOH).

    Click Reaction: Copper catalyst (e.g., CuSO₄), solvent (e.g., THF).

Major Products: The major product is the desired 1,2,3-triazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.

    Industry: Its unique structure could lead to novel materials or catalysts.

Wirkmechanismus

The exact mechanism remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Eigenschaften

Molekularformel

C17H16ClN5O2

Molekulargewicht

357.8 g/mol

IUPAC-Name

5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI-Schlüssel

NFTSVPIDLOJFGA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.